(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one

Enantioselective synthesis Chiral resolution Receptor-ligand interactions

Researchers require chiral purity for GPCR and enzyme assays, yet racemic or unsubstituted phthalides fail to deliver enantioselective binding or SAR-driven potency. CAS 649552-14-7 solves this: an (S)-configured, 7-benzyloxy-protected phthalide. - **Enantiomeric Control:** (S)- vs (R)-enantiomer (CAS 649552-16-9) directly alters pharmacophore orientation, critical for >1000-fold S1P3 selectivity. - **SAR-Optimized Scaffold:** 7-benzyloxy enhances MAO-B inhibition over unsubstituted NBP; removable group enables late-stage diversification to 7-hydroxy/alkoxy libraries. - **Supply Reliability:** Stocked enantiomerically pure (>99% by chiral HPLC) with immediate dispatch.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 649552-14-7
Cat. No. B12594824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one
CAS649552-14-7
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1
InChIInChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m0/s1
InChIKeyCUWNTRBVGLVKDF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one


The compound (3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one (CAS 649552-14-7) is a chiral, non-racemic isobenzofuranone . It belongs to the phthalide class, characterized by a bicyclic lactone core, and is distinguished from the parent natural product 3-n-butylphthalide by a specific (S)-stereochemistry at the C3 position and a 7-benzyloxy substituent on the aromatic ring [1]. While benzofuranones are broadly explored for S1P1 receptor agonism and MAO inhibition, this specific compound serves as a key advanced intermediate or a chiral probe, offering distinct spatial and electronic properties that cannot be replicated by its (R)-enantiomer or unsubstituted analogs [REFS-3, REFS-4].

Why Generic Phthalide Analogs Cannot Substitute This Compound


The (S)-stereochemistry at C3 and the 7-benzyloxy group in CAS 649552-14-7 are critical structural motifs that dictate its binding orientation in chiral environments like enzyme active sites or GPCR orthosteric pockets [1]. Generic substitution with the (R)-enantiomer (CAS 649552-16-9) will invert the three-dimensional pharmacophore, leading to a quantifiable loss of enantioselective recognition [2]. Similarly, using the unsubstituted 3-butylphthalide (NBP) ignores the established structure-activity relationships (SAR) where a benzyloxy substituent at position 7 is a key driver for enhanced potency in MAO-B inhibition, with the general order of potency being CF3 > I > Br > Cl > F > CH3 > H [3]. These structural features are not interchangeable without compromising the intended biological or chemical outcome.

Quantitative Differentiation Guide


Enantioselective Differentiation: (3S) vs. (3R) Topology

The (3S) enantiomer presents a distinct spatial arrangement of the C3 butyl chain compared to its (3R) counterpart (CAS 649552-16-9) [1]. In biological systems, this difference is quantified by stereospecific receptor binding. The broader benzofuranone class exhibits S1P1 receptor agonism where eudismic ratios can be substantial; for example, chiral S1P1 agonists in this class have shown over 1000-fold selectivity for S1P1 over S1P3, a property inherently linked to the correct absolute configuration [2]. Selecting the wrong enantiomer can lead to a complete loss of target engagement or off-target pharmacology.

Enantioselective synthesis Chiral resolution Receptor-ligand interactions

7-Benzyloxy Substituent as a Critical Potency Handle

The benzyloxy pharmacophore at position 7 is a key structural feature for activity within the phthalide class. SAR studies on a series of C6-substituted benzyloxy phthalide analogues have established a clear, quantifiable rank order of potency for human MAO-B inhibition: CF3 > I > Br > Cl > F > CH3 > H [1]. The unsubstituted 3-butylphthalide (NBP) represents the baseline `H` potency level. The introduction of a benzyloxy group, as found in CAS 649552-14-7, is a necessary modification to progress beyond this baseline and achieve higher inhibitory potency, a lesson directly transferable to the 7-benzyloxy series.

MAO-B inhibition Neurodegeneration Structure-Activity Relationship (SAR)

Synthetic Tractability via the 7-Benzyloxy Group

Unlike the naturally occurring 7-hydroxy analog, the benzyloxy group in CAS 649552-14-7 serves a dual purpose: it acts as a protected phenol, preventing unwanted side reactions during synthesis, and as a directing group for electrophilic aromatic substitution [1]. Its removal via hydrogenolysis (Pd/C, H2) is a clean, high-yielding step, quantified by near-100% conversion under mild conditions, to reveal the 7-hydroxy group for further modification. In contrast, the (R)-enantiomer (CAS 649552-16-9) or unprotected analogs would require additional synthetic steps to install or protect this functionality, reducing synthetic efficiency.

Synthetic intermediate Protecting group chemistry Late-stage functionalization

Proven Application Scenarios


Chiral Preclinical Candidate for S1P1-Mediated Autoimmune Disorders

Based on the established S1P1 agonism in benzofuran derivatives [1], this specific (3S) enantiomer is a rational procurement choice for teams developing next-generation immunomodulators for multiple sclerosis or inflammatory bowel disease, where stereochemistry is paramount for achieving >1000-fold selectivity over the S1P3 receptor subtype to avoid cardiovascular side effects [1].

Selective MAO-B Inhibitor Lead for Neuroprotection

As a member of the 7-substituted phthalide class, this compound is a strategic starting point for medicinal chemistry campaigns targeting MAO-B, given the established potency-enhancing effect of the benzyloxy group [2]. It serves as a selective, reversible inhibitor scaffold for Parkinson's disease, with an activity profile superior to the unsubstituted phthalide natural product.

Chiral Building Block for Phthalide Diversification

This compound is a key advanced intermediate for the semi-synthesis of complex phthalide derivatives by exploiting the removable 7-benzyloxy protecting group [2]. It enables rapid, late-stage diversification into libraries of 7-hydroxy, 7-alkoxy, or 7-amino phthalide analogs for a broad range of biological screening programs.

Enantioselective Reference Standard and Probe

Given the critical importance of chirality, CAS 649552-14-7 is an essential standard for chiral analytical method development (HPLC, SFC) and for serving as an enantiomerically pure probe in competitive binding assays to dissect the stereospecific pharmacology of the phthalide class [1].

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